

Dicycloplatin: A Comprehensive Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Dicycloplatin

Cat. No.: B3257326

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Introduction

Dicycloplatin is a novel platinum-based anticancer agent developed in China. It represents a third-generation platinum analog, designed to improve upon the therapeutic index of its predecessors, cisplatin and carboplatin. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of **Dicycloplatin**, with a focus on the quantitative data and experimental methodologies that have defined its trajectory from laboratory to clinical application.

Discovery and Preclinical Development

Dicycloplatin was synthesized as a supramolecular complex of carboplatin and 1,1-cyclobutanedicarboxylate (CBDCA)[1]. This unique structure confers greater stability and solubility compared to carboplatin[1][2]. Preclinical studies demonstrated significant antitumor activity across a range of cancer cell lines and in vivo models, with a favorable toxicity profile compared to earlier platinum compounds[3].

Preclinical Pharmacology and Toxicology

In preclinical pharmacology studies, **Dicycloplatin** exhibited potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in several human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)
A2780	Ovarian Cancer	Not explicitly stated, but used at IC50 dose for molecular studies ^[4]

Table 1: In Vitro Cytotoxicity of **Dicicloplatin**.

Preclinical toxicology studies in animal models indicated that **Dicicloplatin** has a different safety profile from cisplatin and carboplatin. Notably, it demonstrated reduced nephrotoxicity compared to cisplatin and a similar myelosuppressive effect to carboplatin.

Clinical Development

The clinical development of **Dicicloplatin** has progressed through Phase I and Phase II trials, primarily in China, where it was approved by the State Food and Drug Administration (SFDA) in 2012.

Phase I Clinical Trials

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **Dicicloplatin** in patients with advanced solid tumors.

Parameter	Value
Number of Patients	29
Dose Escalation Range	50 mg/m ² to 650 mg/m ²
Maximum Tolerated Dose (MTD)	550 mg/m ²
Recommended Phase II Dose	450 mg/m ²
Pharmacokinetic Parameters (at 450 mg/m ² dose)	
Peak Plasma Concentration (C _{max}) of Dicycloplatin prototype	26.9 µg/ml (at 0.5 h)
Plasma Concentration of Dicycloplatin prototype at 2h	17.1 µg/ml
Terminal half-life (t _{1/2}) of total platinum	41.86 to 77.20 hours
Terminal half-life (t _{1/2}) of free platinum	42.34 to 61.07 hours

Table 2: Summary of Phase I Clinical Trial Data for **Dicycloplatin**.

The primary dose-limiting toxicities observed were thrombocytopenia, anemia, and emesis.

Phase II Clinical Trials

A randomized, double-blind Phase II clinical trial compared the efficacy and safety of **Dicycloplatin** plus paclitaxel versus carboplatin plus paclitaxel as a first-line treatment for patients with advanced non-small-cell lung cancer (NSCLC).

Endpoint	Dicycloplatin + Paclitaxel	Carboplatin + Paclitaxel	p-value
Efficacy			
Objective Response Rate (ORR)	36.44%	30.51%	0.33
Median Progression- Free Survival (PFS)	5.6 months	4.7 months	0.31
Median Overall Survival (OS)	14.9 months	12.9 months	0.37
Grade 3/4 Adverse Events			
Nausea/Vomiting	29% (from Phase I)	Not specified	
Anemia/Thrombocyto penia	7% (from Phase I)	Not specified	
Diarrhea	3% (from Phase I)	Not specified	

Table 3: Efficacy and Safety Results from a Phase II Trial in Advanced NSCLC.

The study concluded that the **Dicycloplatin**-containing regimen had a similar response rate and survival to the carboplatin-containing regimen, with a tolerable safety profile.

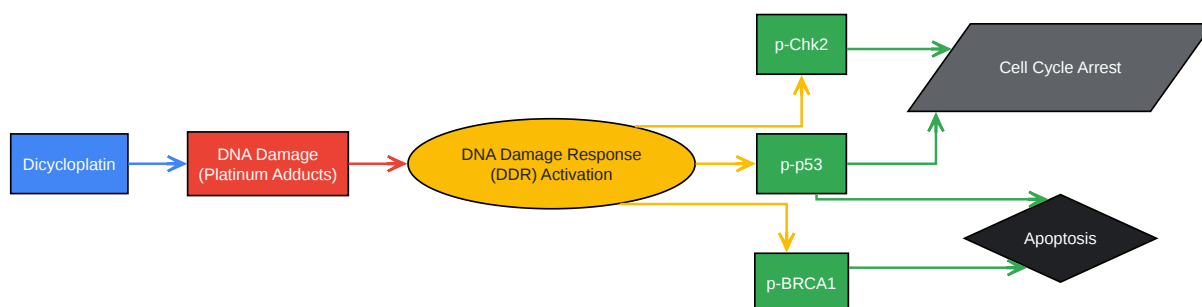
Mechanism of Action

Dicycloplatin exerts its anticancer effects through the induction of DNA damage and subsequent apoptosis. Similar to other platinum agents, it forms platinum-DNA adducts, leading to the activation of the DNA damage response (DDR) pathway.

Signaling Pathways

Molecular studies in ovarian cancer cells have shown that **Dicycloplatin** activates key proteins in the DDR pathway, including checkpoint kinase 2 (Chk2), p53, and BRCA1. This activation

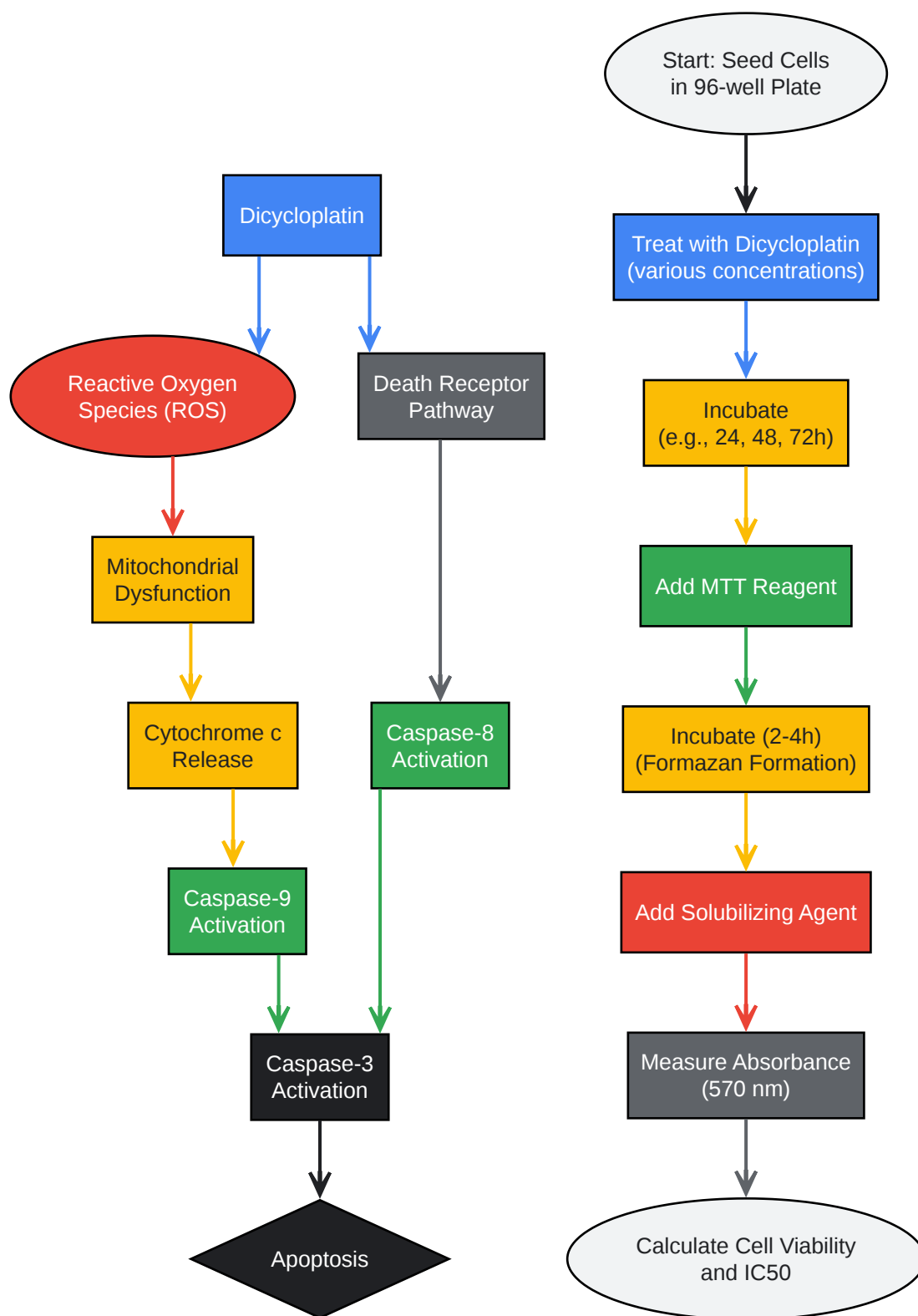
occurs in a time-dependent manner following drug exposure. The DDR signaling ultimately leads to cell cycle arrest and apoptosis.



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Caption: **Dicycloplatin**-induced DNA Damage Response Pathway.

The apoptotic cascade initiated by **Dicycloplatin** involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.



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